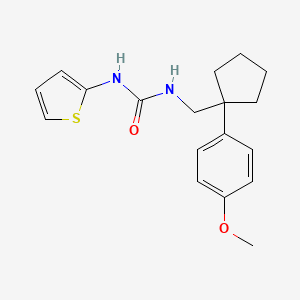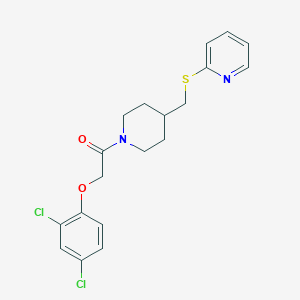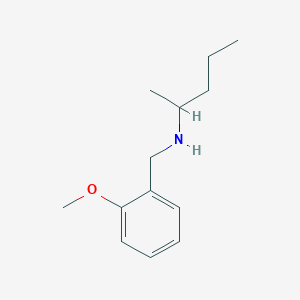![molecular formula C20H17N3O B2587057 1-[(4-甲基苄基)氧基]-2-苯基-1H-咪唑并[4,5-b]吡啶 CAS No. 339009-96-0](/img/structure/B2587057.png)
1-[(4-甲基苄基)氧基]-2-苯基-1H-咪唑并[4,5-b]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine consists of an imidazo[4,5-b]pyridine core with a phenyl group at the 2-position and a 4-methylbenzyl group attached via an oxygen atom at the 1-position.
科学研究应用
1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in drug discovery and development.
Medicine: Due to its biological activities, it has potential therapeutic applications in the treatment of infectious diseases, cancer, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
Target of Action
Compounds with an imidazo[4,5-b]pyridine structure are known to interact with various targets, including GABA A receptors . The specific target of “1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine” would depend on its exact structure and the presence of functional groups that can interact with the target.
Mode of Action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding . The specific mode of action would depend on the nature of the target and the compound’s chemical structure.
Biochemical Pathways
The compound might affect various biochemical pathways depending on its target. For instance, if it targets GABA A receptors, it might affect neurotransmission in the nervous system .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For instance, the presence of the imidazo[4,5-b]pyridine structure might influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For instance, if it affects neurotransmission, it might have effects on neuronal activity .
准备方法
The synthesis of 1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[4,5-b]pyridine core. This intermediate is then subjected to a nucleophilic substitution reaction with 4-methylbenzyl chloride in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
化学反应分析
1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like alkyl halides or aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
相似化合物的比较
1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the imidazo[4,5-b]pyridine ring. Examples include 2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine and 2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine.
Imidazo[4,5-c]pyridine derivatives: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms. Examples include 2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-c]pyridine and 2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-c]pyridine.
The uniqueness of 1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
1-[(4-methylphenyl)methoxy]-2-phenylimidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-15-9-11-16(12-10-15)14-24-23-18-8-5-13-21-19(18)22-20(23)17-6-3-2-4-7-17/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSNTHSXWQEZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C3=C(N=CC=C3)N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

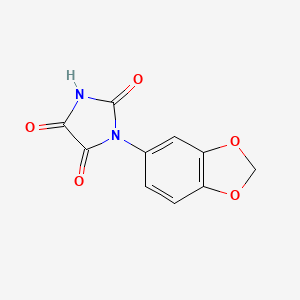
![Lithium(1+) ion 2-{2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2586983.png)
![2-Ethyl-5-((4-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2586984.png)
![N-(1,3-benzodioxol-5-yl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2586985.png)
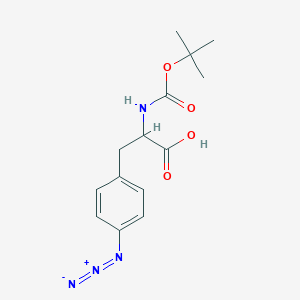

![4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid](/img/structure/B2586990.png)
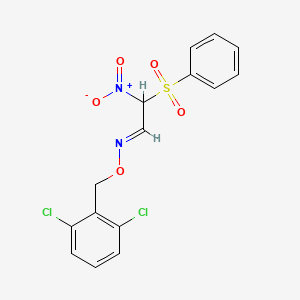
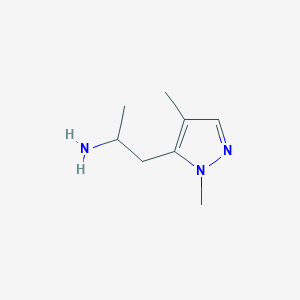
![2-Chloro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide](/img/structure/B2586993.png)
